molecular formula C11H20O B1170642 poly(Ethyleneglycol)jojobaacid CAS No. 159518-81-7

poly(Ethyleneglycol)jojobaacid

Cat. No.: B1170642
CAS No.: 159518-81-7
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Description

Contextualization of Poly(Ethyleneglycol) Derivatives in Contemporary Research

Polyethylene (B3416737) glycol (PEG) and its derivatives are a cornerstone of modern polymer chemistry and material science. cir-safety.org PEG is a polyether compound with a multitude of applications stemming from its biocompatibility, solubility in water and various organic solvents, and its non-immunogenic nature. cir-safety.org In contemporary research, PEG is frequently used to create copolymers with a wide range of other molecules to impart specific functionalities. journals.co.zagoogle.com

The modification of PEG by attaching other chemical moieties is a common strategy to create amphiphilic block copolymers, which can self-assemble into various nanostructures such as micelles and vesicles. journals.co.za These structures are of significant interest for applications in drug delivery, bio-imaging, and tissue engineering. google.comnih.gov The synthesis of PEG-based copolymers often involves techniques like ring-opening polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for precise control over the polymer's molecular weight and architecture. journals.co.zagoogle.com

Rationale for Investigating Poly(Ethyleneglycol)jojobaacid: A Research Perspective

The rationale for investigating a polymer like poly(ethyleneglycol)jojoba acid would stem from the unique properties of its potential precursors: the hydrophilic and biocompatible PEG, and the hydrophobic and emollient jojoba acid. Jojoba oil is not a triglyceride like most vegetable oils, but rather a wax ester composed mainly of long-chain fatty acids and fatty alcohols. researchgate.netgoogle.com This composition gives it excellent stability and a non-greasy feel, making it a prized ingredient in cosmetics. journals.co.za

Theoretically, combining PEG with jojoba acid could yield a novel amphiphilic copolymer with a unique hydrophilic-lipophilic balance (HLB). Such a material could be explored for a variety of applications:

Emulsifiers and Surfactants: The amphiphilic nature would make it a candidate for stabilizing oil-in-water or water-in-oil emulsions in cosmetics and pharmaceuticals.

Drug Delivery Vehicles: The hydrophobic jojoba acid core could encapsulate lipophilic drugs, while the hydrophilic PEG shell would provide stability in aqueous environments and biocompatibility.

Surface Modifiers: The polymer could be used to alter the surface properties of materials, for instance, to create more biocompatible or lubricious coatings.

While the specific compound "poly(ethyleneglycol)jojoba acid" is not detailed in the literature, related materials such as "PEG-jojoba acids" and "Jojoba Wax PEG-120 Esters" are mentioned in patents and industry publications, primarily for use in personal care formulations as emulsifiers and emollients. journals.co.za

Scope and Objectives of Academic Inquiry

A formal academic inquiry into poly(ethyleneglycol)jojoba acid would likely encompass the following scope and objectives:

Synthesis and Characterization: The primary objective would be to synthesize the polymer, likely through esterification of PEG with jojoba acid. Detailed characterization would follow, using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the degree of substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer chains.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal properties, such as melting point, glass transition temperature, and thermal stability.

Investigation of Physicochemical Properties: Research would focus on understanding the solution behavior of the polymer, including its critical micelle concentration (CMC), aggregation behavior, and rheological properties.

Evaluation for Specific Applications: The synthesized polymer would then be evaluated for its potential in targeted applications, such as its emulsifying efficiency, drug loading and release capabilities, or its performance as a surface coating.

At present, such a comprehensive academic study on "poly(ethyleneglycol)jojoba acid" is not available in the public domain. Therefore, detailed research findings and specific data tables for this particular compound cannot be provided.

Properties

CAS No.

159518-81-7

Molecular Formula

C11H20O

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization Strategies for Poly Ethyleneglycol Jojobaacid

Esterification Methodologies for Poly(Ethyleneglycol)jojobaacid Formation

Catalytic Approaches in this compound Synthesis

Catalytic esterification is a common and effective method for producing this compound. This approach involves the use of a catalyst to facilitate the reaction between the hydroxyl groups of PEG and the carboxylic acid groups of jojoba acid.

Common catalysts for this type of esterification include protonic acids like p-toluenesulfonic acid (p-TSA) and metallic compounds such as titanium or tin-based catalysts. iscientific.orggoogle.com The reaction is typically carried out at elevated temperatures, often between 160°C and 250°C, to drive the removal of water, a byproduct of the esterification, thereby shifting the equilibrium towards product formation. iscientific.orggoogle.com

A transesterification approach can also be employed, where a methyl ester of jojoba acid reacts with PEG. This method can proceed under milder conditions, with temperatures ranging from 70-160°C, and often results in high conversion rates and product purity. google.com Alkaline catalysts like sodium alkoxide or alkali metal hydroxides are frequently used in transesterification reactions. google.com

Table 1: Comparison of Catalytic Methods for Esterification

Catalyst Type Typical Reaction Temperature (°C) Key Advantages
Acid Catalysts (e.g., p-TSA) 160-170 Effective for direct esterification. iscientific.org
Metal Catalysts (e.g., Titanium-based) 200-250 High reaction rates. google.com

Enzyme-Mediated Bioesterification Routes

Enzyme-mediated esterification presents a greener alternative to traditional chemical catalysis. Lipases are commonly used enzymes for this purpose, offering high specificity and operating under mild reaction conditions, typically between 70-75°C. mdpi.comresearchgate.net This method minimizes the risk of side reactions and thermal degradation of the reactants and products.

The enzymatic synthesis of this compound would involve the agitation of PEG and jojoba acid in the presence of a lipase, such as Mucor miehei lipase. researchgate.net The reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction forward. researchgate.net Conversions can vary depending on the specific enzyme and reaction conditions. researchgate.net The use of enzymes also allows for greater control over the regioselectivity of the esterification. mdpi.com

Precision Synthesis of Poly(Ethyleneglycol) Chains and Jojoba Acid Components

The properties of this compound are highly dependent on the characteristics of its constituent parts. Therefore, precise control over the synthesis of both the poly(ethylene glycol) chains and the jojoba acid components is crucial.

Control over Molecular Weight Distribution and Monodispersity

Anionic polymerization of ethylene (B1197577) oxide is a widely used method for synthesizing PEG with well-defined molecular weights. acs.org This living polymerization technique allows for the synthesis of PEGs with low dispersity. For higher molecular weight PEGs, alkaline-earth amides and amide-alkoxides are considered highly active catalysts. acs.org Another approach involves a carboxyl-ester transesterification mechanism to produce high molecular weight biodegradable PEGs. acs.org

Table 2: Methods for Controlled PEG Synthesis

Polymerization Method Key Features
Anionic Polymerization Produces PEGs with well-defined molecular weights and low dispersity. acs.org

Functionalization of Poly(Ethyleneglycol) and Jojoba Acid Precursors

Functionalization of the PEG and jojoba acid precursors allows for the introduction of specific reactive groups, which can then be used for subsequent modification or polymerization.

Poly(ethylene glycol) can be functionalized at its terminal hydroxyl groups. For instance, hydroxyl-terminated PEGs can be converted to amino-terminated PEGs through a series of reactions involving mesylation, azidation, and subsequent reduction. nih.gov This provides reactive amine groups for further conjugation.

Jojoba oil, from which jojoba acid is derived, contains double bonds in its fatty acid and fatty alcohol chains. semanticscholar.orgnih.gov These double bonds serve as active sites for various chemical modifications, including the introduction of hydroxyl groups or other functionalities. semanticscholar.orgacs.org For example, an allyl-brominated derivative of jojoba can be reacted with an aminated polymer matrix to form a C-N bond. bgu.ac.il

Polymerization and Copolymerization Techniques Involving this compound Constituents

Once this compound or its functionalized precursors are synthesized, they can be further polymerized or copolymerized to create more complex macromolecular structures.

Ring-opening polymerization is a common technique for synthesizing block copolymers. For instance, lactide can be polymerized in the presence of a PEG macroinitiator to form PEG-b-polylactide copolymers. nih.govscirp.org Similarly, a functionalized this compound could potentially act as a macroinitiator for the polymerization of cyclic esters.

Polycondensation is another important technique. Alternating multiblock copolymers of PEG and poly(L-lactic acid) (PLLA) have been synthesized through the polycondensation of PEG and dicarboxylated-PLLA. kpi.ua A similar strategy could be envisioned for creating copolymers incorporating this compound units.

Jojoba oil itself can undergo homopolymerization and copolymerization. researchgate.net It can be copolymerized with monomers like alkyl acrylates and α-olefins to produce novel polymers with applications as lubricating oil additives. researchgate.net This suggests that the jojoba acid moiety within this compound could also participate in such polymerization reactions. Microwave radiation has been shown to be effective in the oligomerization and polymerization of jojoba oil, allowing for control over the molecular weight of the resulting polymer. ekb.eg

Ring-Opening Polymerization Mechanisms

The term this compound implies a structure where PEG is attached to jojoba acid. A primary method for constructing the PEG chain is through the ring-opening polymerization (ROP) of ethylene oxide. In this context, the jojoba acid molecule does not undergo ROP itself, as it is not a cyclic monomer. Instead, it acts as an initiator for the polymerization of ethylene oxide. This process, known as ethoxylation, is the most common industrial method for producing PEGylated fatty acids.

The ROP of ethylene oxide can proceed via two main mechanisms initiated by the jojoba acid molecule:

Anionic Ring-Opening Polymerization: This is the most prevalent industrial method. The carboxylic acid group of jojoba acid is first deprotonated with a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), to form a carboxylate salt. This jojoba carboxylate anion then acts as a nucleophile, attacking a molecule of ethylene oxide and opening the three-membered ring. This creates a new alkoxide anion, which can then react with subsequent ethylene oxide molecules, propagating the PEG chain. The chain growth continues until the ethylene oxide is consumed or the reaction is terminated, often by neutralization with an acid. This method allows for the synthesis of a range of PEG chain lengths, which are often described by the average number of ethylene oxide units added. cosmileeurope.eu

Cationic Ring-Opening Polymerization: In this approach, the reaction is initiated by a protic or Lewis acid. The acid protonates the oxygen atom of the ethylene oxide ring, making it highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of jojoba alcohol (a component of jojoba wax esters) or the carboxylic acid group of jojoba acid. Each subsequent addition of an ethylene oxide monomer regenerates the cationic active center at the growing chain end. Cationic ROP is generally more complex to control than anionic ROP and can be prone to side reactions, leading to a broader molecular weight distribution.

The choice of mechanism and reaction conditions significantly influences the final properties of the this compound.

Table 1: Comparison of Ring-Opening Polymerization Mechanisms for Ethoxylation of Jojoba Acid
ParameterAnionic ROP (Ethoxylation)Cationic ROP (Ethoxylation)
Initiator Jojoba carboxylate (formed from jojoba acid + base, e.g., KOH)Protic or Lewis acids (e.g., H₂SO₄, BF₃)
Propagating Species Alkoxide anionTertiary oxonium ion
Control over MW Moderate to good; controlled by monomer-to-initiator ratioOften poor due to chain transfer and side reactions
Polydispersity (Đ) Typically broad (Poisson distribution) but can be controlledGenerally broad to very broad
Industrial Relevance High; commonly used for producing non-ionic surfactantsLower; more sensitive and difficult to control

Graft Copolymerization Strategies

Graft copolymerization provides a versatile set of strategies to synthesize this compound. In this context, "grafting" refers to the attachment of PEG chains (the grafts) onto the jojoba acid molecule. This can be achieved through several distinct approaches that offer different levels of control over the final molecular architecture.

"Grafting From" Strategy: This approach is functionally identical to the ring-opening polymerization described previously, where the PEG chains are grown directly from an initiating site on the jojoba acid or jojoba alcohol molecule. google.com Jojoba acid serves as the substrate from which the polymer chains are initiated and propagated. This method is efficient for creating high-density grafts and is widely used in industrial ethoxylation processes to produce surfactants and emulsifiers. cosmileeurope.eu

"Grafting To" Strategy: In this method, pre-synthesized PEG chains with a reactive functional group at one end are attached to the jojoba acid molecule. For example, a monohydroxyl-terminated PEG can be activated by converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate). mdpi.com This activated PEG can then react with the jojoba carboxylate to form an ester linkage. Alternatively, an amine-terminated PEG can be coupled to the carboxylic acid of jojoba acid using standard peptide coupling chemistry to form a stable amide bond. nih.gov The "grafting to" method offers excellent control over the molecular weight and polydispersity of the grafted chains, as the PEG is well-characterized before the attachment reaction. However, steric hindrance can sometimes limit the grafting density, especially with longer PEG chains.

"Grafting Through" Strategy: This advanced method involves the polymerization of macromonomers. A jojoba acid derivative would first be functionalized with a polymerizable group, such as a methacrylate (B99206) or a norbornene moiety. nih.gov This jojoba-containing macromonomer is then copolymerized with a PEG-based monomer (e.g., poly(ethylene glycol) methacrylate, PEGMA). nih.govnih.gov The result is a polymer backbone with both jojoba and PEG units as side chains. This strategy allows for the creation of well-defined, high molecular weight graft copolymers where the spacing and distribution of the jojoba and PEG components can be precisely controlled by the copolymerization kinetics.

Table 2: Comparison of Graft Copolymerization Strategies for this compound Synthesis
StrategyDescriptionAdvantagesChallenges
Grafting From PEG chains are grown from the jojoba acid/alcohol molecule.High grafting density achievable; industrially established (ethoxylation).Limited control over PEG chain length and polydispersity.
Grafting To Pre-synthesized, functionalized PEG chains are attached to jojoba acid.Excellent control over PEG molecular weight and polydispersity. mdpi.comGrafting efficiency can be limited by steric hindrance.
Grafting Through A jojoba-containing macromonomer is copolymerized with a PEG-monomer.Precise control over copolymer architecture and composition. nih.govRequires multi-step synthesis of the specific macromonomer.

Scalability and Efficiency Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe. The dominant industrial method is the base-catalyzed ethoxylation ("grafting from") of jojoba acid or alcohol feedstock.

Key considerations include:

Reaction Conditions: Industrial ethoxylation is typically performed in high-pressure, stirred-tank reactors at elevated temperatures (120-180°C). The process is highly exothermic, necessitating robust thermal management systems to prevent runaway reactions. The hazardous nature of ethylene oxide (flammable and toxic) requires stringent safety protocols and specialized handling equipment.

Catalyst Selection and Removal: While potassium hydroxide is a cost-effective and widely used catalyst, its removal from the final product requires a neutralization step followed by filtration or centrifugation, which adds to process complexity and waste generation. Alternative catalysts, such as enzymes (e.g., lipases), are being explored. Enzymatic processes can operate under much milder conditions (lower temperature and pressure) and may offer higher selectivity, potentially reducing byproduct formation. researchgate.net However, the cost and stability of enzymes on an industrial scale remain significant considerations.

Process Efficiency and Purification: The efficiency of the synthesis is measured by reaction yield and the purity of the final product. Ethoxylation reactions produce a mixture of polymer chains with varying lengths, resulting in a product with a significant polydispersity. For many cosmetic and surfactant applications, this broad distribution is acceptable. specialchem.comspecialchem.com However, if a more defined product is needed, purification techniques like fractional precipitation or chromatography would be required, significantly increasing production costs. Solvent-free synthesis, where the molten jojoba acid acts as the reaction medium, is often preferred to improve process efficiency and reduce environmental impact. researchgate.net

Feedstock Variability: Jojoba oil is a natural product, and the composition of its constituent fatty acids and alcohols can vary depending on the source and processing method. mdpi.com This variability can affect the initiation rate of polymerization and the properties of the final PEGylated product. Therefore, quality control of the raw jojoba feedstock is crucial for ensuring batch-to-batch consistency in large-scale production.

Mechanistic Insights into Poly Ethyleneglycol Jojobaacid Interactions and Behavior

Interfacial and Surface Activity Mechanisms

The amphiphilic structure of poly(ethyleneglycol)jojobaacid, with its distinct hydrophilic PEG chains and hydrophobic jojoba acid moieties, dictates its behavior at interfaces. This dual nature allows it to effectively mediate interactions between immiscible phases, such as oil and water.

This compound functions as an effective emulsifier by adsorbing at the oil-water interface, where the hydrophobic jojoba acid portion penetrates the oil phase while the hydrophilic PEG chains extend into the aqueous phase. This arrangement creates a steric barrier that prevents the coalescence of oil droplets, thereby stabilizing the emulsion. The mechanism of solubilization involves the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). In this process, the hydrophobic cores of the micelles, formed by the jojoba acid chains, encapsulate lipophilic substances, allowing them to be dispersed in the aqueous medium.

PropertyDescription
Emulsification The process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound achieves this by forming a film at the interface.
Solubilization The process of dissolving a substance in a medium in which it is not normally soluble. Micelles of this compound can encapsulate and disperse hydrophobic molecules in water.
Critical Micelle Concentration (CMC) The concentration of a surfactant above which micelles form. This is a key parameter in determining the efficiency of solubilization.

The presence of this compound at the air-water or oil-water interface disrupts the cohesive energy between water molecules, leading to a reduction in surface tension. mdpi.com The extent of this reduction is dependent on the concentration of the polymer up to its CMC. The adsorption of this compound onto surfaces is driven by a combination of hydrophobic interactions and the affinity of the PEG chains for the surface. This adsorption can modify the surface properties, rendering them more hydrophilic and reducing the non-specific adsorption of other molecules, such as proteins. nih.govkinampark.com

ParameterInfluence of this compound
Surface Tension Decreases with increasing concentration up to the CMC. mdpi.com
Adsorption at Interfaces Driven by the amphiphilic nature of the molecule.
Protein Adsorption on Surfaces Reduced due to the presence of a hydrated PEG layer. nih.govkinampark.com

Molecular Interactions with Macromolecules and Biological Components (Non-Clinical Context)

The interactions of this compound with macromolecules and biological components are largely governed by the behavior of its PEG component in aqueous environments.

In aqueous solutions containing other macromolecules, such as proteins, this compound is preferentially excluded from the vicinity of the protein surface. nih.govnih.gov This phenomenon, known as steric exclusion, leads to the preferential hydration of the protein. nih.govnih.gov The underlying principle is that the presence of the polymer is thermodynamically unfavorable near the protein surface, resulting in an increase in the chemical potential of the protein. nih.gov This effect is a primary driver for the use of PEG and its derivatives in processes like protein precipitation and crystallization. nih.govnih.govdntb.gov.ua

The incorporation of this compound into lipid membranes can significantly alter their dynamics. The jojoba acid moiety can anchor within the hydrophobic core of the lipid bilayer, while the flexible and hydrophilic PEG chains extend into the surrounding aqueous environment. This can influence membrane fluidity and phase behavior. researchgate.net Furthermore, the amphiphilic nature of this compound allows it to self-assemble into various nanostructures in aqueous solutions, such as micelles and polymersomes. mdpi.com The morphology of these self-assembled structures is influenced by factors such as the polymer concentration, the ratio of the hydrophilic to hydrophobic block lengths, and the preparation method. mdpi.com The dynamic nature of PEG on the membrane surface is a key feature, with PEG-lipids showing lateral diffusion within the membrane. nih.gov

Kinetic and Mechanistic Studies of Polymerization and Derivatization Reactions

The synthesis of this compound involves polymerization and derivatization reactions, the kinetics of which are crucial for controlling the final properties of the polymer. The polymerization of PEG-containing monomers, such as oligo(ethylene glycol) methacrylates, has been studied to understand the influence of the PEG side chains on the reaction kinetics. rsc.org For instance, the presence of PEG side groups can affect the propagation and termination rate coefficients of the polymerization reaction. rsc.org

Derivatization, the process of chemically modifying a polymer, is key to attaching the jojoba acid moiety to the PEG backbone. The kinetics of such reactions depend on the specific chemical route chosen. For example, in the synthesis of block copolymers like poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA), the reaction conditions, including temperature and catalyst type, significantly influence the polymerization kinetics and the occurrence of side reactions like transesterification. rsc.org These principles can be extended to the synthesis of this compound, where controlling the reaction kinetics is essential for achieving the desired molecular weight and structure.

Reaction TypeKey Kinetic Parameters and Influencing Factors
Polymerization Propagation and termination rate coefficients, monomer concentration, temperature, solvent. rsc.orgresearchgate.netnih.gov
Derivatization Reaction temperature, catalyst type and concentration, potential for side reactions. rsc.orgresearchgate.net

Diverse Applications of Poly Ethyleneglycol Jojobaacid in Advanced Materials Science and Engineering

Utilization in Surfactant and Emulsifier Systems

No specific research has been found detailing the use of poly(ethyleneglycol)jojobaacid as a surfactant or emulsifier. While poly(ethylene glycol) itself and its esters are widely used as nonionic surfactants, the specific performance and characteristics of a jojoba acid derivative are not documented. nih.govnih.govresearchgate.netresearchgate.netyoutube.com

Integration in Functional Coatings and Film Technologies

There is no available literature on the integration of this compound into functional coatings and film technologies. Research on PEG-based coatings often focuses on their anti-fouling and biocompatible properties, but the influence of the jojoba acid moiety is unknown. nih.govresearchgate.netresearchgate.net

Development as Polymeric Hydrogels for Advanced Material Scaffolds (e.g., 2D/3D cell culture scaffolds)

The development of this compound-based hydrogels for 2D/3D cell culture scaffolds has not been reported in the scientific literature. While PEG hydrogels are a cornerstone of tissue engineering research, the specific properties that would be imparted by the incorporation of jojoba acid have not been investigated. nih.govjenkemusa.comnih.govrsc.orgtxst.edu

Role in Non-Aqueous Formulations and Dispersions (e.g., pour point depressants, release agents)

Information regarding the role of this compound in non-aqueous formulations and dispersions is not available.

Applications in Analytical Chemistry and Biochemistry (e.g., protein precipitation, DNA purification, cell fusion)

There are no documented applications of poly(ethyleneglycol)jobaacid in analytical chemistry and biochemistry. PEG is known for its use in these areas, but the specific utility of its jojoba acid conjugate is not established. universiteitleiden.nl

Exploration in Smart Materials and Responsive Systems (e.g., thermo-responsive polymers)

The exploration of this compound in the context of smart materials and responsive systems is not found in current research. The potential for this compound to exhibit thermo-responsive or other stimuli-responsive behaviors remains uninvestigated. nih.govresearchgate.netmdpi.com

Advanced Composite Materials and Blends

There is no research available on the use of this compound in advanced composite materials and blends. The compatibility and resulting properties of such composites are yet to be determined. researchgate.netnih.gov

Structure Activity Relationships in Poly Ethyleneglycol Jojobaacid Systems

Influence of Poly(Ethyleneglycol) Molecular Weight on Functional Properties

The molecular weight (MW) of the polyethylene (B3416737) glycol chain is a primary determinant of the functional properties of PEG-jojoba acid esters. It directly influences the hydrophilic-lipophilic balance (HLB), solubility, viscosity, and hygroscopicity of the compound.

The length of the PEG chain also affects the surface activity of the molecule. An optimal PEG molecular weight, typically in the range of 2 to 5 kDa, has been shown to be most effective in reducing plasma protein adsorption on nanoparticles, a key factor in drug delivery systems. mdpi.com This suggests that the steric hindrance provided by the PEG chains is dependent on their length. Furthermore, the thermal energy required to decompose the molecule increases with higher PEG molecular weight, indicating greater thermal stability. mdpi.com

PEG Molecular WeightEffect on HydrophilicitySolubility in WaterPhysical StateHygroscopicity
Low (<600 g/mol)HigherHighLiquidIncreases
Medium (600 - 1,000 g/mol)ModerateModerateWax-likeDecreases
High (>4,000 g/mol)LowerLowSolid, wax-likeDecreases

Impact of Jojoba Acid Moiety Chain Length and Unsaturation

The lipophilic character of poly(ethyleneglycol) jojoba acid is determined by the jojoba acid moiety. Jojoba oil is technically a liquid wax composed almost entirely (about 97-98%) of wax esters, with minimal triglyceride content. mdpi.comcir-safety.org These esters are formed from long-chain fatty acids and long-chain fatty alcohols. mdpi.com

The fatty acids found in jojoba oil are primarily monounsaturated and have high molecular weights. The principal fatty acids are Eicosenoic acid (C20:1) and Docosenoic acid (C22:1), with smaller amounts of Oleic acid (C18:1). cir-safety.orgcir-safety.org The long, straight aliphatic chains of these acids contribute to the highly lipophilic nature of the molecule. cir-safety.org

The presence of a double bond (unsaturation) in the fatty acid chain is significant. It creates a "kink" in the chain, which prevents the molecules from packing closely together, thus keeping jojoba oil liquid at room temperature. mdpi.com Hydrogenation, a process that saturates the double bonds, converts the liquid oil into a hard, crystalline wax. cir-safety.orgcir-safety.org This demonstrates that the degree of unsaturation directly impacts the physical state and melting point of the resulting derivative. A poly(ethyleneglycol) jojoba acid derived from native, unsaturated jojoba fatty acids will exhibit different physical properties (e.g., lower melting point, greater fluidity) than one derived from hydrogenated (saturated) jojoba fatty acids.

Jojoba Acid MoietyKey CharacteristicsImpact on Functional Properties
Chain Length Long (C18-C22)Increases lipophilicity, contributes to emollient and lubricating properties.
Unsaturation Primarily monounsaturated (cis-configuration)Lowers melting point, increases fluidity, influences molecular packing.
Hydrogenated (Saturated) No double bondsIncreases melting point, results in a solid/waxy consistency.

Effect of Esterification Degree and Linkage Chemistry

The linkage between the hydrophilic PEG and the lipophilic jojoba acid is an ester bond, formed by the reaction of a hydroxyl group on the PEG with the carboxyl group of the jojoba fatty acid. The degree of esterification—meaning how many of the available hydroxyl groups on a PEG molecule are reacted with jojoba acid—plays a critical role in the final properties of the surfactant.

The stability and performance of the ester linkage are also important. The esterification process, which can be influenced by factors like temperature and catalysts, determines the yield and purity of the final product. ijcce.ac.ir Studies on other ester-based surfactants, like polyglycerol esters (PGEs), have shown that the degree of esterification significantly affects properties such as emulsion stability, viscosity, and aeration characteristics. nih.gov For instance, in certain systems, PGEs with lower degrees of polymerization and specific esterification levels were found to provide better stability and foaming properties. nih.gov These principles are analogous to the PEG-jojoba acid system, where controlling the esterification is key to tuning performance.

Correlation between Architecture, Morphology, and Performance

Research on other PEG-based polymers shows a strong correlation between architecture and function. nih.govnih.gov For example, comb-shaped PEG alternatives have been shown to have a more compact structure and exhibit different cellular uptake profiles compared to linear PEG. nih.gov Similarly, the architecture of PEGylated polymers (block-like vs. statistical) influences the size and stability of the nanoparticles they form. nih.gov

Applying these concepts to PEG-jojoba acid systems, a linear mono-ester would behave as a classic surfactant, forming micelles in solution above its critical micelle concentration. A di-ester, with lipophilic groups at both ends, could act as a linker between oil droplets, potentially forming gels or more viscous emulsions. A comb-like architecture, with multiple jojoba acid side chains, would present a dense lipophilic region, significantly altering its emulsification capacity and interaction with surfaces. This molecular arrangement governs the resulting morphology—be it spherical micelles, worm-like micelles, or lamellar structures—which in turn determines the macroscopic properties like viscosity, clarity, and stability of a formulation.

Design Principles for Tailored Poly(Ethyleneglycol)jojobaacid Derivatives

By integrating the structure-activity relationships discussed, specific design principles can be formulated to create tailored poly(ethyleneglycol) jojoba acid derivatives for targeted applications.

To Enhance Water Solubility and Create Oil-in-Water Emulsifiers:

Utilize a high molecular weight PEG chain to increase the hydrophilic portion of the molecule.

Ensure a low degree of esterification (e.g., mono-ester) to maintain a high HLB value.

Use the native unsaturated jojoba acid to maintain fluidity.

To Enhance Oil Solubility and Create Water-in-Oil Emulsifiers or Lipophilic Thickeners:

Select a low molecular weight PEG chain to minimize the hydrophilic contribution.

Increase the degree of esterification (e.g., di-ester or multi-grafted architecture) to maximize the lipophilic character.

Consider using hydrogenated (saturated) jojoba acid to increase the melting point and create a more structured, waxy final product.

To Control Viscosity and Texture:

The physical state can be tuned from liquid to solid by adjusting the PEG molecular weight and the saturation of the jojoba acid moiety. cosmileeurope.eucir-safety.org

Complex architectures, such as di-esters or comb-grafted polymers, can be used to create networks that increase the viscosity of a formulation.

For Applications Requiring Specific Interfacial Performance (e.g., Drug Delivery Nanoparticles):

An intermediate PEG molecular weight (e.g., 2-5 kDa) may be optimal for providing steric stabilization and preventing protein adhesion. mdpi.com

The choice of architecture (linear vs. branched) can influence particle size and stability, which is critical for performance. nih.gov

By systematically manipulating these molecular parameters, a wide range of poly(ethyleneglycol) jojoba acid derivatives can be developed with precise functional properties to meet the demands of diverse applications.

Degradation Pathways and Environmental Stability of Poly Ethyleneglycol Jojobaacid

Hydrolytic Degradation Mechanisms and Kinetics

The primary mechanism for the abiotic degradation of poly(ethyleneglycol)jojobaacid in aqueous environments is the hydrolysis of the ester bond connecting the polyethylene (B3416737) glycol chain to the jojoba acid moiety. This process involves the cleavage of the ester linkage by water molecules, resulting in the formation of polyethylene glycol and jojoba acid as separate molecules.

Table 1: Factors Influencing Hydrolytic Degradation of PEG-Ester Linkages

Factor Influence on Degradation Rate
pH Increased rate in alkaline conditions. researchgate.net
Molecular Weight Can influence degradation time. nih.gov
Polymer Density Higher density can alter degradation kinetics. nih.govnih.gov

| Temperature | Higher temperatures generally increase reaction rates. |

Oxidative Degradation Processes

The polyethylene glycol portion of this compound is susceptible to oxidative degradation. This process can be initiated by factors such as heat, transition metal ions, and reactive oxygen species (ROS). korea.ac.krnih.gov The mechanism involves the formation of hydroperoxides, followed by chain scission of the polymer backbone. researchgate.net This leads to the formation of a variety of lower molecular weight products, including aldehydes, ketones, and carboxylic acids. bohrium.comnsf.gov Ultimately, these can be further oxidized to formic acid and other small molecules. researchgate.net

Research on the oxidative degradation of PEG has shown a time- and concentration-dependent breakdown of the polymer chain. nih.gov The process can be quantified by monitoring the formation of carbonyl groups and the decrease in the average molecular weight of the polymer over time. korea.ac.krnsf.gov

Photodegradation Behavior

Exposure to ultraviolet (UV) radiation can induce the photodegradation of the polyethylene glycol backbone in this compound. This process is often mediated by the presence of photosensitizers or can occur through the direct absorption of UV energy by the polymer, leading to the formation of free radicals. These radicals can then initiate chain scission and cross-linking reactions. rsc.org

Studies on PEG and its copolymers have demonstrated that UV irradiation leads to changes in the chemical structure, such as the formation of ester and ethoxy groups, and alterations in physical properties, including increased crystallinity and changes in surface morphology. nih.govrsc.org The wavelength of the UV light can have a significant impact on the rate and extent of degradation, with shorter wavelengths often causing more rapid aging. nih.govrsc.org The degradation process is not limited to the surface and can gradually extend into the interior of the material. nih.govrsc.org The photodegradation of PEG in aqueous solutions can be enhanced by processes such as the UV/H₂O₂ system, which generates highly reactive hydroxyl radicals that attack the polymer chain, leading to random chain scission and the formation of smaller oligomers and eventually low molecular weight carboxylic acids like glycolic, oxalic, and formic acids. scielo.br

Biodegradation in Environmental Systems

The biodegradability of this compound is largely dependent on the polyethylene glycol component. Lower molecular weight PEGs are generally considered to be biodegradable in both aquatic and terrestrial environments. researchgate.netresearchgate.net Microorganisms, including bacteria and fungi, can utilize PEG as a carbon source. The biodegradation process typically involves the enzymatic oxidation of the terminal alcohol groups and subsequent shortening of the polymer chain. nih.gov

In aquatic systems, the biodegradation of PEG has been observed in river water and seawater. researchgate.netnih.gov The rate of degradation can be influenced by the molecular weight of the PEG, with higher molecular weight polymers degrading more slowly. researchgate.net In terrestrial microcosms, such as agricultural soils, PEGs have also been shown to biodegrade, with the rate being affected by factors like soil temperature and organic carbon content. nih.gov

Factors Influencing Degradation Rates and Product Formation

Several factors can influence the rate at which this compound degrades in the environment and the types of degradation products that are formed.

Key Influencing Factors:

Molecular Weight: Higher molecular weight PEGs tend to exhibit slower biodegradation rates. researchgate.net

pH: As mentioned, pH is a critical factor in the hydrolytic cleavage of the ester bond, with alkaline conditions accelerating the process. researchgate.net

Temperature: Higher temperatures generally increase the rates of hydrolytic, oxidative, and biological degradation processes. nih.gov

Presence of Oxidants and UV Light: The availability of reactive oxygen species and exposure to UV radiation will accelerate the oxidative and photodegradation of the PEG backbone. nih.govscielo.br

Microbial Activity: The presence of adapted microbial communities is essential for the biodegradation of the PEG component. nih.gov

Environmental Matrix: Sorption to sediment or soil particles can affect the bioavailability of the polymer for degradation. publicnow.com

Table 2: Summary of Degradation Products

Degradation Pathway Primary Degradation Products
Hydrolysis Polyethylene glycol, Jojoba acid
Oxidation Aldehydes, Ketones, Carboxylic acids (e.g., Formic acid). researchgate.netbohrium.comnsf.gov
Photodegradation Smaller PEG oligomers, Glycolic acid, Oxalic acid, Formic acid. scielo.br

| Biodegradation | Carbon dioxide, Water, Biomass (complete mineralization) |

Assessment of Environmental Fate

The resulting polyethylene glycol will then be subject to further degradation. In sunlit surface waters, photodegradation and oxidative processes will contribute to its breakdown. scielo.br In aquatic and terrestrial systems with microbial activity, biodegradation will be a key removal mechanism, particularly for lower molecular weight PEGs. researchgate.netresearchgate.netnih.gov While higher molecular weight PEGs degrade more slowly, they are not considered persistent in the environment. researchgate.net The tendency of PEG to sorb to sediments may reduce its immediate bioavailability but does not preclude its eventual degradation. publicnow.com

Based on a comprehensive search of scientific literature and chemical databases, the compound “this compound” does not appear to be a recognized or documented chemical substance. As a result, there is no available research data to support the generation of an article based on the provided outline.

The search results consistently provide information on poly(ethylene glycol) (PEG) , a well-studied polymer with a wide range of applications in medicine and industry. Research on PEG and its derivatives covers topics such as:

Synthesis and Catalyst Development: Various methods exist for synthesizing PEG derivatives, including ring-opening polymerization of ethylene (B1197577) oxide and modification of existing PEG chains. mdpi.comnih.govnih.gov Catalysts like stannous octoate and organocatalysts are often employed in these synthesis processes.

Computational Modeling: Molecular dynamics simulations are used to study the interactions of PEG with other molecules, such as proteins and nanoparticles, to understand its behavior in biological systems. researchgate.netnih.gov These models help predict properties like miscibility and rigidity of PEG blends. researchgate.netelsevierpure.com

Sustainable Technologies and Bio-Derived Feedstocks: There is growing interest in producing polymers from renewable resources. ceon.rskit.edu While PEG itself is typically derived from petroleum feedstocks, research is ongoing to develop more sustainable polymers and to incorporate bio-derived materials into polymer synthesis.

Hybrid and Composite Materials: PEG is frequently used to create hybrid and composite materials with enhanced properties. mdpi.commdpi.commdpi.com For instance, it can be combined with materials like chitosan, laponite, and polyhedral oligomeric silsesquioxane (POSS) to create injectable biomaterials or materials with improved thermal and mechanical properties. mdpi.comnih.gov

Tunability and Responsiveness: The properties of PEG-containing materials can be tuned for specific applications. nih.govnih.gov This includes creating stimuli-responsive hydrogels that react to changes in temperature or pH, which is useful for drug delivery systems. mdpi.commdpi.com

However, none of the retrieved scientific literature mentions or describes a polymer derived from the combination of polyethylene glycol and jojoba acid. Therefore, fulfilling the request to generate an article solely on “this compound” is not possible without fabricating information, which would violate the principles of scientific accuracy.

Should you be interested in an article on the well-documented polymer poly(ethylene glycol) (PEG) following a similar outline, that request could be accommodated.

Conclusion

Summary of Key Research Findings and Contributions

Research into polymers analogous to poly(ethyleneglycol)jojobaacid, primarily PEGylated fatty acids and lipids, has established several key principles that would likely govern the behavior of this specific copolymer. The process of PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to other molecules, is a well-established method for modifying the physicochemical properties of hydrophobic substances. In the case of jojoba acid, a long-chain fatty acid, PEGylation would transform it into an amphiphilic macromolecule.

The primary function of such a polymer would be as a surfactant or emulsifier, leveraging the hydrophilic nature of the PEG block and the lipophilic nature of the jojoba acid tail. This is supported by the prevalent use of PEG esters of fatty acids in various industries as emulsifying agents, thickeners, and dispersing agents. dynaglycolsindia.com The length of both the PEG and jojoba acid chains would be critical in determining the hydrophilic-lipophile balance (HLB), which in turn dictates its effectiveness in stabilizing emulsions. nih.govmdpi.com

Furthermore, research on PEG-lipid conjugates for drug delivery applications suggests that this compound could self-assemble into nanostructures such as micelles or liposomes in aqueous environments. nih.govnih.gov The specific morphology of these structures would be dependent on the molecular weight of the constituent blocks.

Significance of this compound in Material Science and Polymer Chemistry

The potential significance of this compound lies in its bio-based origin and the versatile properties imparted by its amphiphilic nature. As a derivative of jojoba acid, a renewable resource, this polymer offers a more sustainable alternative to purely synthetic surfactants. nih.govmdpi.com

In material science , this compound could be utilized in the following areas:

Emulsion Polymerization: Acting as a stabilizer for the synthesis of polymer latexes.

Surface Modification: Modifying the surface properties of materials to enhance biocompatibility or alter wettability.

Phase Change Materials (PCMs): The long alkyl chain of jojoba acid suggests potential for thermal energy storage, a property seen in other fatty acids. nih.gov

In polymer chemistry , the synthesis of this compound would contribute to the growing field of bio-based and biodegradable polymers. The ester linkage between the PEG and jojoba acid components would be susceptible to hydrolysis, rendering the polymer biodegradable. This is a significant advantage over many non-biodegradable PEG-based polymers. ekb.eg The ability to tune the properties of the copolymer by varying the molecular weight of the PEG and the structure of the fatty acid component makes it a versatile platform for creating functional materials.

PropertyAnticipated CharacteristicRationale
Amphiphilicity HighCombination of hydrophilic PEG and lipophilic jojoba acid.
Biocompatibility HighPEG is well-known for its biocompatibility.
Biodegradability ModerateEster linkage is hydrolytically cleavable.
Surfactant Activity HighExpected to lower surface tension effectively.

Remaining Challenges and Outlook for Future Investigations

Despite its potential, the development and application of this compound face several challenges that require further investigation:

Synthesis and Characterization: A primary challenge is the development of a controlled and efficient synthesis method. While the esterification of PEG with fatty acids is a known reaction, optimizing the conditions to achieve a narrow molecular weight distribution and high purity for this specific copolymer is crucial. dynaglycolsindia.com Detailed characterization using techniques like NMR, GPC, and DSC would be necessary to fully understand its structure and thermal properties.

Immunogenicity: While PEG is generally considered biocompatible, there is growing evidence of anti-PEG antibodies in a portion of the population, which could lead to accelerated clearance or hypersensitivity reactions in biomedical applications. ekb.egnih.gov The immunogenic potential of this compound would need to be thoroughly evaluated.

Performance in Specific Applications: Extensive research would be required to assess the performance of this copolymer in the potential applications mentioned above. For instance, its efficiency as an emulsifier would need to be compared with existing commercial surfactants.

The future outlook for this compound is promising, particularly as the demand for sustainable and biocompatible polymers continues to grow. Future investigations should focus on:

Controlled Polymerization: Exploring different catalytic systems and reaction conditions to synthesize well-defined block copolymers.

Self-Assembly Behavior: A detailed study of its self-assembly in various solvents to understand the formation and stability of micelles, vesicles, or other nanostructures.

Biomedical Applications: Investigating its potential as a drug delivery vehicle, leveraging its expected biocompatibility and biodegradability.

Material Properties: A comprehensive analysis of its mechanical, thermal, and rheological properties to determine its suitability for various material science applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of poly(Ethyleneglycol)jojobaacid that influence its experimental design in drug delivery systems?

  • Methodology : Prioritize characterization of molecular weight (via gel permeation chromatography), hydrophilicity (via contact angle measurements), and thermal stability (via differential scanning calorimetry). PEGylation degree impacts solubility and biocompatibility, which can be quantified using nuclear magnetic resonance (NMR) to determine ethylene glycol unit distribution .
  • Data Consideration : PEG-jojobaacid’s amphiphilic nature (due to jojoba acid’s lipid-like structure) requires evaluating critical micelle concentration (CMC) for nanoparticle formulation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • FTIR : Identify ester linkages (C=O stretch at ~1730 cm⁻¹) and PEG ether bonds (C-O-C at ~1100 cm⁻¹) .
  • ¹H-NMR : Peaks at δ 3.6–3.8 ppm (PEG methylene groups) and δ 1.2–1.5 ppm (jojoba acid alkyl chains) confirm copolymer structure .
  • XRD : Amorphous PEG regions vs. crystalline jojoba acid domains can be distinguished .

Q. How can researchers assess purity and identify common impurities in synthetic batches of this compound?

  • Methodology :

  • HPLC-ELSD : Separates unreacted PEG or jojoba acid precursors.
  • Mass Spectrometry (MS) : Detects low-molecular-weight impurities (e.g., residual catalysts) .
    • Common Impurities : Ethylene oxide byproducts (e.g., dioxane) or oxidized jojoba acid chains, which require strict inert atmosphere protocols during synthesis .

Advanced Research Questions

Q. How can researchers optimize the PEG chain length in this compound to balance solubility and biodegradability for targeted drug delivery?

  • Experimental Design :

  • Variable Testing : Synthesize derivatives with PEG Mn 400–2000 Da. Assess solubility via cloud point analysis and biodegradability via enzymatic hydrolysis (e.g., lipase-mediated degradation of jojoba acid) .
  • Data Contradiction : Longer PEG chains enhance solubility but may reduce cellular uptake efficiency. Use fluorescence tagging (e.g., Cy5) to quantify uptake in vitro .

Q. What strategies resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodology :

  • Ternary Phase Diagrams : Map solubility in mixtures of water, ethanol, and oils (e.g., jojoba oil) to identify isotropic regions .
  • Controlled Humidity Studies : PEG’s hygroscopicity alters solubility; use dynamic vapor sorption (DVS) to correlate moisture uptake with phase behavior .

Q. How should in vivo studies be designed to evaluate the biocompatibility and biodistribution of this compound-based nanoparticles?

  • Methodology :

  • Animal Models : Use Sprague-Dawley rats for toxicity profiling (ASTM F2906-12). Track biodistribution via radiolabeling (¹⁴C-PEG) or near-infrared imaging .
  • Ethical Considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for humane endpoints and sample size justification .

Data Analysis and Contradiction Management

Q. How can statistical methods address variability in drug-loading efficiency studies using this compound nanoparticles?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., PEG:jojoba acid ratio, sonication time).
  • Outlier Analysis : Use Grubbs’ test to identify batches with anomalous encapsulation efficiency (>±2σ) .

Q. What analytical approaches validate conflicting reports on the thermal degradation pathways of this compound?

  • Methodology :

  • TGA-FTIR Coupling : Correlate weight loss (TGA) with evolved gas profiles (FTIR) to distinguish PEG depolymerization (CO₂ release) vs. jojoba acid oxidation (aldehyde formation) .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Protocol Standardization :

  • Detailed Synthesis : Report molar ratios, catalyst purity (e.g., ≥99% stannous octoate), and reaction atmosphere (N₂ vs. air) .
  • Open Data : Share raw NMR/FTIR files in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.